molecular formula C12H11N3O4S B2736077 N-Benzo[1,3]dioxol-5-yl-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide CAS No. 329795-73-5

N-Benzo[1,3]dioxol-5-yl-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide

Cat. No. B2736077
M. Wt: 293.3
InChI Key: JJZUNHXDLYMTHO-UHFFFAOYSA-N
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Description

“N-Benzo[1,3]dioxol-5-yl-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide” is a complex organic compound. It is likely to be a derivative of benzo[d][1,3]dioxol-5-yl, which is a common motif in organic chemistry . This compound could potentially have applications in medicinal chemistry, given the presence of the benzo[d][1,3]dioxol-5-yl moiety, which is known to exhibit various biological activities .

Scientific Research Applications

Antibacterial Applications

N-Benzo[1,3]dioxol-5-yl-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide derivatives have shown significant promise as antibacterial agents. For instance, Borad et al. (2015) synthesized a series of derivatives through microwave-assisted synthesis, demonstrating broad-spectrum antibacterial activity against various microorganisms. These novel heterocycles were characterized by elemental analyses and various spectroscopic techniques, offering potential as emerging antibacterial agents (Borad, M. A., Bhoi, M. N., Parmar, J. A., & Patel, H., 2015). Similarly, Rezki (2016) reported the synthesis of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus via 1,3-dipolar cycloaddition reaction, showing promising antimicrobial activities at low MIC values (Rezki, N., 2016).

Anti-Inflammatory and Antioxidant Applications

The compound and its derivatives have also been investigated for their anti-inflammatory and antioxidant properties. Koppireddi et al. (2013) synthesized a series of novel derivatives evaluated for their anti-inflammatory and antioxidant activity, indicating compounds with both activities. This dual functionality underscores the compound's potential in developing therapeutic agents for conditions associated with inflammation and oxidative stress (Koppireddi, S., Komsani, J. R., Avula, S. K., Pombala, S., Vasamsetti, S., Kotamraju, S., & Yadla, R., 2013).

Anticancer Applications

Furthermore, the anticancer potential of N-Benzo[1,3]dioxol-5-yl-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide derivatives has been a subject of interest. Havrylyuk et al. (2010) performed antitumor screening for several novel 4-thiazolidinones with the benzothiazole moiety, revealing significant anticancer activity against various cancer cell lines. This study provides a foundation for further exploration of these compounds as potential anticancer agents (Havrylyuk, D., Mosula, L., Zimenkovsky, B., Vasylenko, O., Gzella, A., & Lesyk, R., 2010).

Future Directions

This compound, given its potential biological activities, could serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar molecules . Further studies could also focus on its potential applications in medicinal chemistry .

properties

IUPAC Name

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(1,3-benzodioxol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4S/c13-12-15-11(17)9(20-12)4-10(16)14-6-1-2-7-8(3-6)19-5-18-7/h1-3,9H,4-5H2,(H,14,16)(H2,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZUNHXDLYMTHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CC3C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzo[1,3]dioxol-5-yl-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide

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